3-NITRO-L-TYROSINE (RING-13C6)
Description
Contextualizing Tyrosine Nitration in Biological Systems
Tyrosine nitration is a post-translational modification that occurs within living organisms, where a nitro group (-NO2) is attached to one of the two equivalent ortho positions of the phenolic ring of a tyrosine residue. nih.gov This process is not random; it is a selective event, often targeting specific tyrosine residues within a protein. nih.govacs.org The reaction is primarily mediated by reactive nitrogen species (RNS), which are byproducts of normal metabolic processes. ipp.pt
The principal mechanisms of tyrosine nitration involve free radical reactions. pnas.org One of the most significant nitrating agents in biological systems is peroxynitrite (ONOO−), a powerful oxidant formed from the reaction of nitric oxide (•NO) and superoxide (B77818) radicals (O2•−). pnas.orgwikipedia.org Alternative pathways for nitration also exist, such as those catalyzed by heme peroxidases like myeloperoxidase, which can oxidize nitrite (B80452) (NO2−) in the presence of hydrogen peroxide (H2O2) to generate nitrating species. nih.govjci.orgtandfonline.com The process typically involves the one-electron oxidation of tyrosine to a tyrosyl radical, which then reacts with nitrogen dioxide (•NO2) to form 3-nitrotyrosine (B3424624). pnas.orgtandfonline.com
Significance of 3-Nitro-L-Tyrosine in Oxidative and Nitrative Stress Research
The formation and accumulation of 3-nitrotyrosine are widely recognized as a stable biomarker for oxidative and nitrative stress, conditions characterized by an imbalance between the production of reactive oxygen and nitrogen species and the body's ability to detoxify these reactive products. ipp.ptresearchgate.netresearchgate.net Elevated levels of 3-nitrotyrosine have been detected in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and inflammation. wikipedia.orgresearchgate.netnih.gov
The presence of 3-nitrotyrosine serves as an indicator of increased production of reactive nitrogen species and subsequent cellular damage. wikipedia.org Its stability makes it a reliable marker for analysis in biological samples such as tissues and bodily fluids. researchgate.netnih.gov The detection of nitrated proteins can signal a disruption of normal nitric oxide signaling pathways, shifting towards pro-oxidant processes. nih.gov This modification can alter the structure and function of proteins, potentially contributing to the progression of disease. acs.orgportlandpress.com
Rationale for Isotopic Labeling with RING-13C6 in Academic Investigations
The use of isotopically labeled compounds is a cornerstone of modern quantitative biomedical research. 3-Nitro-L-tyrosine (RING-13C6) serves as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
In these analyses, a known quantity of the heavy, isotopically labeled compound (3-Nitro-L-tyrosine (RING-13C6)) is added to a biological sample. Because the labeled and unlabeled versions of the molecule have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. However, they are distinguishable by their mass in a mass spectrometer.
This co-analysis allows for precise quantification of the naturally occurring (unlabeled) 3-nitrotyrosine in the sample. The signal from the known amount of the internal standard is used to correct for any loss of the analyte during the analytical process, thereby ensuring high accuracy and reproducibility of the measurement. This is particularly crucial when measuring the very low concentrations of 3-nitrotyrosine often found in biological systems. ipp.ptmdpi.com The use of stable isotopes like 13C avoids the complications and safety concerns associated with radioactive isotopes.
Interactive Data Table: Properties of 3-Nitro-L-tyrosine (RING-13C6)
| Property | Value |
|---|---|
| Molecular Formula | C3[13C]6H10N2O5 |
| Molecular Weight | 232.14 |
| Purity | 94% by CP; 99% atom 13C |
| Unlabeled CAS Number | 621-44-3 |
Data sourced from supplier specifications. isotope.com
Properties
Molecular Weight |
232.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies
The generation of 3-Nitro-L-tyrosine with a uniformly labeled (13C6) aromatic ring is a multi-step process that demands high precision to ensure the final product's integrity and isotopic enrichment.
Precursor Selection and Isotopic Labeling Strategies
The cornerstone of synthesizing 3-Nitro-L-tyrosine (ring-13C6) is the selection of an appropriate 13C-labeled precursor for the aromatic ring. A common and effective strategy involves starting with [U-13C6]benzene or a closely related derivative like [U-13C6]aniline. researchgate.netcymitquimica.com These precursors, in which all six carbons of the benzene (B151609) ring are carbon-13, serve as the foundational building block for the subsequent construction of the labeled L-tyrosine molecule.
The synthesis of the direct precursor, [ring-13C6]-L-tyrosine, can be approached through several advanced synthetic routes. One such pathway could involve the conversion of [U-13C6]benzene to [ring-13C6]phenol. nih.gov This labeled phenol (B47542) can then be further elaborated to introduce the alanine (B10760859) side chain, a common strategy in the synthesis of tyrosine and its derivatives.
An alternative and often more stereospecific approach is the use of enzymatic synthesis. For instance, enzymes like phenylalanine ammonia-lyase can be utilized with labeled precursors to produce isotopically labeled amino acids. A similar enzymatic strategy could be envisioned for the synthesis of [ring-13C6]-L-tyrosine, ensuring high enantiomeric purity of the final product. The conversion of L-[ring-13C6]-Phenylalanine to L-[ring-13C6]-Tyrosine has also been demonstrated in biological systems, highlighting another potential route for obtaining the necessary precursor. nih.govvulcanchem.com
Chemical Transformation and Purification Techniques
With the isotopically labeled precursor, [ring-13C6]-L-tyrosine, in hand, the subsequent key chemical transformation is the selective nitration of the aromatic ring at the 3-position. A well-established reagent for this purpose is tetranitromethane (C(NO2)4). nih.govcdnsciencepub.comacs.org The reaction is typically carried out under controlled pH conditions to favor the formation of the 3-nitro isomer over other potential nitrated byproducts. nih.gov The reaction mechanism involves the electrophilic attack of the nitronium ion (NO2+), generated from tetranitromethane, on the activated phenolic ring of tyrosine.
Following the nitration reaction, purification of the resulting 3-Nitro-L-tyrosine (ring-13C6) is crucial to remove unreacted starting materials, reagents, and any isomeric impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. pnas.orgspringernature.comipp.ptgsconlinepress.com By utilizing a suitable stationary phase, such as a C18 column, and an optimized mobile phase, baseline separation of 3-Nitro-L-tyrosine from other components can be achieved, yielding a highly purified product.
Isotopic Purity Assessment for Research Applications
The utility of 3-Nitro-L-tyrosine (ring-13C6) as an internal standard and tracer in research is fundamentally dependent on its isotopic purity. High-resolution mass spectrometry (HRMS) is the primary analytical tool for assessing the level of 13C enrichment in the final product. nih.govescholarship.orgspringernature.com
The analysis involves the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion of the labeled compound. The presence of a distinct isotopic cluster, shifted by approximately 6 Da compared to the unlabeled analogue, confirms the incorporation of the six 13C atoms. The relative intensities of the peaks within this cluster are used to calculate the isotopic enrichment. For many research applications, an isotopic purity of greater than 95% is considered acceptable, with many commercially available standards achieving purities of 99% or higher. acs.org
The following table illustrates a hypothetical isotopic distribution for unlabeled and fully labeled 3-Nitro-L-tyrosine, as would be observed by mass spectrometry.
| Compound | Isotopologue | Relative Abundance (%) |
|---|---|---|
| Unlabeled 3-Nitro-L-Tyrosine | M | 100 |
| M+1 | ~9.8 | |
| 3-Nitro-L-Tyrosine (ring-13C6) | M+6 | 100 |
| M+7 | ~1.1 |
Derivatization Strategies for Enhanced Analytical Detection
To improve the volatility and chromatographic properties of 3-Nitro-L-tyrosine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), various derivatization strategies are employed. These methods involve chemically modifying the polar functional groups (carboxyl, amino, and hydroxyl groups) of the amino acid.
One common approach is silylation, where active hydrogens are replaced with a silyl (B83357) group. A particularly effective reagent for this is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.govacs.orgnih.govresearchgate.net The resulting TBDMS derivative of 3-Nitro-L-tyrosine is significantly more volatile and less prone to degradation in the GC inlet, leading to improved peak shape and sensitivity.
Another derivatization technique involves the formation of N(O,S)-ethoxycarbonyltrifluoroethyl esters. This is achieved by reacting the amino acid with ethylchloroformate in the presence of trifluoroethanol and pyridine. This method has been successfully applied to the analysis of the related compound 3-chlorotyrosine and is applicable to 3-nitrotyrosine (B3424624).
A third strategy involves the preparation of n-propyl-pentafluoropropionyltrimethylsilyl ether derivatives, which has been used for the sensitive detection of 3-nitrotyrosine in biological samples by GC-tandem MS. nih.gov
The choice of derivatization reagent often depends on the specific analytical instrumentation and the matrix of the sample being analyzed. The following table summarizes some of the common derivatization reagents and the types of derivatives formed.
| Derivatization Reagent | Abbreviation | Derivative Formed | Analytical Technique |
|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | GC-MS |
| Ethylchloroformate/Trifluoroethanol | - | N(O,S)-ethoxycarbonyltrifluoroethyl ester | GC-MS |
| n-Propanol/Pentafluoropropionic anhydride (B1165640)/N,O-bis(trimethylsilyl)trifluoroacetamide | - | n-propyl-pentafluoropropionyltrimethylsilyl ether | GC-tandem MS |
Biochemical Pathways and Mechanisms of Formation and Metabolism
Endogenous Formation of 3-Nitro-L-Tyrosine in Research Models
The formation of 3-Nitro-L-tyrosine is a post-translational modification resulting from the nitration of tyrosine residues. portlandpress.comroyalsocietypublishing.org This modification is considered a marker of nitrative stress, a condition associated with the overproduction of reactive nitrogen species (RNS). wikipedia.orgbmbreports.org While low levels of 3-Nitro-L-tyrosine may be present under normal physiological conditions, elevated levels are detected in various pathological states. portlandpress.comnih.gov
The generation of 3-Nitro-L-tyrosine is fundamentally linked to the chemistry of reactive nitrogen species (RNS), which are secondary products of nitric oxide (•NO) metabolism in the presence of oxidants. pnas.org The primary pathway involves the formation of a tyrosyl radical (Tyr•) through a one-electron oxidation of a tyrosine residue, followed by a rapid, diffusion-controlled reaction with nitrogen dioxide (•NO2). portlandpress.comnih.gov
Several RNS can initiate this process. A key nitrating agent is peroxynitrite (ONOO−), which is formed from the reaction of nitric oxide (•NO) with the superoxide (B77818) radical (O2•−). portlandpress.comwikipedia.orgpnas.org Peroxynitrite itself does not directly react with tyrosine; instead, its decay, particularly its protonated form, peroxynitrous acid (ONOOH), generates strong one-electron oxidants like the hydroxyl radical (•OH) and nitrogen dioxide (•NO2). portlandpress.combmbreports.org The reaction of peroxynitrite with carbon dioxide (CO2) also produces nitrating species, including the carbonate radical (CO3•−) and •NO2. portlandpress.compnas.org These radicals can abstract a hydrogen atom from tyrosine's phenolic group to form the essential tyrosyl radical intermediate. portlandpress.comnih.gov
Table 1: Key Reactive Species in Tyrosine Nitration
| Reactive Species | Precursor(s) | Role in Nitration | Citation |
|---|---|---|---|
| Nitric Oxide (•NO) | L-arginine | Precursor to other RNS. pnas.org | pnas.org |
| Superoxide (O2•−) | NADPH oxidases, Mitochondria | Reacts with •NO to form peroxynitrite. pnas.orgmdpi.com | pnas.orgmdpi.com |
| Peroxynitrite (ONOO−) | •NO + O2•− | A primary source of nitrating agents upon decay. portlandpress.compnas.org | portlandpress.compnas.org |
| Nitrogen Dioxide (•NO2) | Peroxynitrite decay, Peroxidase activity | Reacts directly with tyrosyl radicals to form 3-Nitro-L-tyrosine. portlandpress.compnas.org | portlandpress.compnas.org |
| Tyrosyl Radical (Tyr•) | Tyrosine | Essential intermediate that is nitrated. portlandpress.comnih.gov | portlandpress.comnih.gov |
| Carbonate Radical (CO3•−) | ONOO− + CO2 | Oxidizes tyrosine to a tyrosyl radical. pnas.org | pnas.org |
Tyrosine nitration can occur through both non-enzymatic and enzymatic pathways, which often involve free radical mechanisms. pnas.orgnih.gov
Non-Enzymatic Nitration : The most studied non-enzymatic pathway is mediated by peroxynitrite. royalsocietypublishing.orgpnas.org As described above, peroxynitrite decomposition, especially in the presence of CO2, generates the necessary radicals (•NO2 and a one-electron oxidant) to nitrate (B79036) tyrosine. portlandpress.compnas.org This process is generally non-specific, though the local environment can influence which tyrosine residues are targeted.
Enzymatic Nitration : Heme peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase (EPO), can catalyze tyrosine nitration in the presence of hydrogen peroxide (H2O2) and nitrite (B80452) (NO2−). portlandpress.compnas.org The enzyme's heme group reacts with H2O2 to form a highly reactive intermediate (Compound I), which can then oxidize tyrosine to a tyrosyl radical and nitrite to nitrogen dioxide. portlandpress.com These two radicals subsequently combine to form 3-Nitro-L-tyrosine. portlandpress.com Additionally, some metal-containing proteins, like manganese superoxide dismutase (MnSOD), can undergo site-specific, metal-catalyzed nitration when exposed to peroxynitrite. portlandpress.commdpi.com The transition metal center within the protein promotes the local generation of nitrating species, leading to highly efficient nitration of nearby tyrosine residues. portlandpress.com
Metabolic Fate and Catabolism of 3-Nitro-L-Tyrosine
Once formed, free 3-Nitro-L-tyrosine can be taken up by cells and metabolized through specific enzymatic pathways. wikipedia.orgnih.gov
In certain cell types, 3-Nitro-L-tyrosine is a substrate for enzymes typically involved in amino acid and neurotransmitter metabolism. nih.govethz.ch In dopaminergic cells, it is metabolized by the sequential action of aromatic amino acid decarboxylase and monoamine oxidase. nih.govresearchgate.net This metabolic process converts 3-Nitro-L-tyrosine into 3-nitro-4-hydroxyphenylacetate (NHPA), which is then excreted in the urine. wikipedia.orgnih.gov This pathway is significant as the metabolism itself, rather than just the presence of 3-Nitro-L-tyrosine, can lead to specific cellular outcomes like apoptosis in dopaminergic neurons. nih.govresearchgate.net
In certain bacteria, such as Variovorax paradoxus and Burkholderia sp., 3-Nitro-L-tyrosine can be completely degraded. nih.govresearchgate.net The pathway is distinct from standard tyrosine metabolism and involves an initial deamination followed by monooxygenase-catalyzed denitration to yield homoprotocatechuate, which enters central metabolism. ethz.chnih.gov
Table 2: Enzymes in 3-Nitro-L-tyrosine Metabolism
| Enzyme | Cell Type/Organism | Action on 3-Nitro-L-tyrosine | Product | Citation |
|---|---|---|---|---|
| Aromatic Amino Acid Decarboxylase | Dopaminergic cells (e.g., PC12) | Decarboxylation | 3-Nitrotyramine | nih.govethz.ch |
| Monoamine Oxidase | Dopaminergic cells (e.g., PC12) | Oxidation of 3-Nitrotyramine | 3-nitro-4-hydroxyphenylacetate (NHPA) | nih.govethz.ch |
| 3NTyr Deaminase | Burkholderia sp., V. paradoxus | Deamination | 4-hydroxy-3-nitrophenylpyruvate | nih.gov |
Extracellular 3-Nitro-L-tyrosine can enter cells via amino acid transport systems. nih.gov In nondopaminergic cell models, uptake is mediated by the L-aromatic amino acid transporter and can be competitively inhibited by tyrosine. nih.govresearchgate.net In dopaminergic cells, such as PC12 cells, it is transported by both the L-aromatic amino acid transporter and the dopamine (B1211576) transporter. nih.govresearchgate.net This dual uptake mechanism in dopaminergic cells may contribute to its selective effects in these neurons.
Intracellular Incorporation and Post-Translational Modification
Beyond its role as a marker of nitrative stress, free 3-Nitro-L-tyrosine can be incorporated into proteins post-translationally. pnas.org Research has shown that it is a substrate for the enzyme tubulin tyrosine ligase (TTL). nih.govpnas.org This enzyme catalyzes the addition of 3-Nitro-L-tyrosine to the C-terminus of α-tubulin, a primary component of microtubules. nih.govpnas.orgjneurosci.org
This incorporation is a post-translational modification that directly alters the structure of α-tubulin. pnas.org The addition of the bulky, negatively charged nitro group can disrupt the normal dynamics of the microtubule cytoskeleton, affecting cell structure and function. bmbreports.orgpnas.org This mechanism represents a distinct pathway of cellular injury, where a product of oxidative stress is enzymatically incorporated into a critical structural protein. pnas.org
Protein Nitration and Formation of Nitrated Proteins
Protein nitration is a post-translational modification involving the addition of a nitro group (-NO2) to a tyrosine residue, forming 3-nitrotyrosine (B3424624). bmglabtech.combmbreports.org This modification is widely recognized as a biomarker for "nitroxidative stress," a state where the production of reactive nitrogen species (RNS) overwhelms cellular antioxidant defenses. nih.govnih.gov The formation of 3-nitrotyrosine in proteins is not a random event but a selective process influenced by protein structure, the local microenvironment, and the proximity to the source of nitrating agents. bmbreports.orgnih.gov
The primary mechanisms of tyrosine nitration in biological systems are mediated by potent RNS, such as peroxynitrite (ONOO−) and nitrogen dioxide (•NO2). wikipedia.orgportlandpress.com Two major pathways have been identified:
Peroxynitrite-Dependent Pathway : This pathway begins with the rapid reaction between nitric oxide (•NO) and the superoxide radical (O2•−) to form peroxynitrite. portlandpress.comroyalsocietypublishing.org While peroxynitrite does not directly nitrate tyrosine, its decay products, particularly following its reaction with carbon dioxide (CO2), generate the necessary reactive intermediates. portlandpress.com This process leads to the formation of a tyrosyl radical (Tyr•) and nitrogen dioxide (•NO2). nih.govportlandpress.com
Heme Peroxidase-Catalyzed Pathway : This mechanism is independent of peroxynitrite and involves enzymes such as myeloperoxidase. portlandpress.comahajournals.org These peroxidases catalyze the oxidation of nitrite (NO2−) by hydrogen peroxide (H2O2) to produce nitrogen dioxide (•NO2). nih.govportlandpress.com
In both pathways, the final crucial step is the rapid, free-radical reaction between the tyrosyl radical intermediate and nitrogen dioxide, which yields the stable product, 3-nitrotyrosine. nih.govportlandpress.commdpi.com The detection and quantification of 3-nitrotyrosine, often facilitated by the use of isotopically labeled standards like 3-Nitro-L-tyrosine (ring-13C6) in mass spectrometry, is a key indicator of RNS activity in various pathological conditions. nih.govnih.govtandfonline.com Free 3-nitrotyrosine can be further metabolized in the body to 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is then excreted in urine. wikipedia.orgnih.gov
Effects on Protein Structure and Function in Cellular Models
The incorporation of a nitro group into a tyrosine residue instigates significant changes in the amino acid's physicochemical properties, leading to profound alterations in protein structure and function. nih.govportlandpress.com This modification is not merely a marker of damage but an active effector of cellular change.
| Property | Native Tyrosine | 3-Nitrotyrosine | Reference |
|---|---|---|---|
| Phenolic Group pKa | ~10.0 | ~7.2 | bmbreports.orgnih.gov |
| Charge at pH 7.4 | Neutral | Partially to fully negative | bmbreports.org |
| Side Chain Volume | Standard | Increased by ~30 ų | portlandpress.com |
| Redox Potential | E°' ~0.9-1.0 V | Increased by 200–300 mV | portlandpress.com |
Functional Effects in Cellular Models: The structural modifications induced by nitration translate into significant functional consequences for the affected proteins and cellular pathways.
Modulation of Enzymatic Activity : Tyrosine nitration can either inhibit or, in some cases, enhance enzyme function. portlandpress.com A well-documented example is the inactivation of the mitochondrial antioxidant enzyme manganese superoxide dismutase (MnSOD) following the nitration of a critical tyrosine residue (Tyr-34). bmglabtech.compnas.org This inactivation impairs the cell's ability to manage oxidative stress. Conversely, nitration can endow proteins like cytochrome c with a new peroxidase activity. pnas.org
Impact on Protein Aggregation : The role of nitration in protein aggregation is complex and appears to be protein-specific. portlandpress.com For instance, studies on cellular models have shown that nitration of α-synuclein can enhance its aggregation, a process linked to neurodegenerative diseases. portlandpress.combohrium.com In contrast, nitration of certain residues on the tau protein has been observed to decrease its rate of fibril formation. portlandpress.comrsc.org
Alteration of Cellular Processes and Signaling : In dopaminergic PC12 cells, 3-nitrotyrosine is taken up and metabolized, resulting in decreased intracellular dopamine levels and the induction of apoptosis (programmed cell death). nih.govresearchgate.net In non-dopaminergic NT2 cells, the incorporation of 3-nitrotyrosine into α-tubulin leads to a significant but reversible disruption of the microtubule cytoskeleton, without causing cell death. nih.govresearchgate.net Furthermore, because the nitrotyrosine structure can mimic that of phosphotyrosine, its formation can interfere with crucial phosphorylation-dependent signaling cascades. royalsocietypublishing.org
| Protein/System | Cellular Model | Observed Effect of Nitration | Reference |
|---|---|---|---|
| α-tubulin | NT2 cells (nondopaminergic) | Incorporation causes progressive, reversible reorganization of microtubule architecture. No effect on cell viability. | nih.govresearchgate.net |
| Dopamine Metabolism | PC12 cells (dopaminergic) | Metabolism of 3-nitrotyrosine decreases intracellular dopamine and induces apoptosis. | nih.govresearchgate.net |
| Manganese Superoxide Dismutase (MnSOD) | Mitochondria | Nitration of Tyr-34 by peroxynitrite leads to enzyme inactivation. | bmglabtech.compnas.org |
| α-synuclein | In vitro models | Nitrated monomers and dimers enhance the aggregation of unmodified α-synuclein. | portlandpress.com |
| Tau protein | In vitro models | Nitration of specific tyrosine residues decreases the rate of fibril formation. | portlandpress.comrsc.org |
Analytical Methodologies for Quantification in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of 3-Nitro-L-tyrosine in various biological samples, including plasma, urine, and tissue homogenates. ipp.ptnih.gov This methodology offers high selectivity and sensitivity, allowing for the detection of the analyte at very low concentrations. researchgate.net The use of a stable isotope-labeled internal standard, such as 3-Nitro-L-tyrosine (ring-13C6), is crucial for correcting variations in sample processing and instrumental analysis. nih.gov
The development of a robust LC-MS/MS method hinges on the use of an appropriate internal standard to ensure accuracy. 3-Nitro-L-tyrosine (ring-13C6) is the ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. nih.gov However, its different mass allows it to be distinguished by the mass spectrometer.
Method validation is performed to ensure the analytical procedure is reliable and reproducible. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, one validated LC-MS/MS method for the simultaneous analysis of free 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine, and 3-Bromo-L-tyrosine in human plasma using their respective ring-13C6 internal standards demonstrated excellent performance. nih.govnih.gov The validation yielded an LOQ of 0.100 ng/mL for 3-NT, with coefficients of variation below 10% and accuracy within a 95–105% range. nih.govnih.govresearchgate.net
Table 1: Example of LC-MS/MS Method Validation Parameters for 3-Nitro-L-tyrosine (3-NT)
| Parameter | Result | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.030 ng/mL | nih.govnih.govresearchgate.net |
| Limit of Quantification (LOQ) | 0.100 ng/mL | nih.govnih.govresearchgate.net |
| Accuracy | 95-105% | nih.govnih.govresearchgate.net |
This interactive table summarizes key performance characteristics of a validated LC-MS/MS method.
The goal of sample preparation is to extract 3-Nitro-L-tyrosine from the complex biological matrix (e.g., plasma, tissue) and remove interfering substances like proteins, lipids, and salts that can suppress the instrument's signal. nih.gov The choice of technique depends on whether free or protein-bound 3-Nitro-L-tyrosine is being measured.
For protein-bound analysis, an initial hydrolysis step, either acidic or enzymatic, is required to cleave peptide bonds and release the free amino acid. nih.govipp.pt Acid hydrolysis is considered reliable, though enzymatic digestion with proteases like pronase has also been used and may be less prone to artifact formation. ipp.ptmdpi.com
A common and straightforward extraction method for free 3-Nitro-L-tyrosine in plasma involves protein precipitation. nih.gov A typical procedure is as follows:
An aliquot of the plasma sample is mixed with the 3-Nitro-L-tyrosine (ring-13C6) internal standard solution. nih.gov
A protein precipitating agent, such as acetone, is added to the mixture. nih.gov
The sample is vortexed and then centrifuged to pellet the precipitated proteins. nih.gov
The resulting supernatant containing the analyte and internal standard is transferred and dried under vacuum. nih.gov
The dried residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water) before injection and analysis. nih.gov
In LC-MS/MS, electrospray ionization (ESI) is commonly used to generate charged parent ions of both the endogenous 3-Nitro-L-tyrosine and the 13C6-labeled internal standard. The analysis is typically performed in positive ionization mode. researchgate.net The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. researchgate.net
In SRM, the first stage of the mass spectrometer (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion (e.g., m/z 227.2 for 3-NT). This isolated ion is then fragmented in a collision cell (Q2), and the second stage of the mass spectrometer (Q3) is set to monitor a specific, characteristic fragment ion (e.g., m/z 181.1). researchgate.netresearchgate.net A separate transition is monitored for the internal standard (e.g., m/z 233.2 → 187.1 for 3-Nitro-L-tyrosine (ring-13C6)). researchgate.net This process effectively filters out noise from other compounds in the sample, ensuring that the detected signal is specific to the analyte of interest. Quantification is achieved by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard. researchgate.net
Table 2: Example Mass Transitions for 3-NT and its 13C6-labeled Internal Standard
| Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Reference |
|---|---|---|---|
| 3-Nitro-L-tyrosine (3-NT) | 227.2 | 181.1 | researchgate.netresearchgate.net |
This interactive table displays the specific parent and fragment ion masses used for the highly selective detection of 3-NT and its internal standard in SRM mode.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) represents an alternative, highly sensitive approach for the quantification of 3-Nitro-L-tyrosine. ipp.ptresearchgate.net While it can offer excellent sensitivity, GC-MS analysis of amino acids like 3-Nitro-L-tyrosine is more complex than LC-MS/MS because it requires a chemical derivatization step to make the non-volatile analyte suitable for gas-phase analysis. ipp.ptnih.gov
Derivatization is a mandatory sample preparation step in GC-MS analysis of 3-Nitro-L-tyrosine to increase its volatility and thermal stability. mdpi.com This process involves chemically modifying the functional groups (e.g., carboxyl, amino, hydroxyl, and nitro groups) of the amino acid.
Several derivatization strategies have been developed. One common approach involves a multi-step process:
Reduction: The nitro group of 3-Nitro-L-tyrosine is reduced to an amino group (forming 3-aminotyrosine) using a reducing agent like sodium dithionite. nih.govnih.gov This can improve chromatographic behavior.
Acylation and Esterification: The amino and hydroxyl groups are acylated, often with heptafluorobutyric anhydride (B1165640) (HFBA), and the carboxyl group is esterified, for example, with n-propanol. nih.govresearchgate.net This results in derivatives like the n-propyl, per-heptafluorobutyryl derivative, which is highly volatile and exhibits excellent properties for detection by negative chemical ionization (NCI) mass spectrometry. nih.gov
Another method involves reduction with dithionite, followed by heptafluorobutyric acylation and subsequent methyl derivatization. nih.gov These derivatization steps must be carefully controlled to ensure complete and reproducible reactions for both the analyte and the internal standard.
The principle of isotope dilution is central to accurate quantification by GC-MS. nih.govnih.gov As with LC-MS/MS, a known amount of a stable isotope-labeled internal standard (e.g., 13C6- or d3-labeled 3-Nitro-L-tyrosine) is added to the sample at the beginning of the preparation process. researchgate.netresearchgate.net This "spiked" sample is then carried through all subsequent steps, including hydrolysis (if necessary), extraction, and chemical derivatization.
During GC-MS analysis, the instrument separates the derivatized analyte from other components in the sample. The mass spectrometer detects both the derivatized endogenous analyte and the derivatized isotope-labeled standard. Because any sample loss or incomplete derivatization will affect both the analyte and the internal standard equally, the ratio of their signals remains constant. nih.gov By measuring the ratio of the mass spectrometric response of the endogenous compound to its labeled counterpart, and comparing this to a calibration curve, a precise and accurate quantification of the original amount of 3-Nitro-L-tyrosine in the sample can be achieved. researchgate.net This method effectively corrects for procedural variations, making it a robust quantification technique. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the study of 3-Nitro-L-tyrosine (ring-13C6). Its utility lies in its ability to provide detailed information about the chemical environment of the 13C-labeled carbon atoms within the molecule's ring structure.
The incorporation of a 13C-labeled phenyl ring in 3-Nitro-L-tyrosine allows for its use as a tracer in metabolic studies. 13C-NMR can track the fate of the labeled tyrosine derivative as it is metabolized, providing insights into metabolic pathways. In such studies, the distinct chemical shifts of the 13C-labeled carbons in the aromatic ring of 3-Nitro-L-tyrosine (ring-13C6) and its potential downstream metabolites enable their identification and quantification in complex biological samples.
While specific metabolic studies solely focused on 3-Nitro-L-tyrosine (ring-13C6) are not extensively detailed in the public domain, the principles of using 13C-labeled amino acids like L-[ring-13C6]-tyrosine in metabolic research are well-established. nih.govnih.gov These studies demonstrate the capacity to trace the spatiotemporal distribution of the labeled compound and its metabolites within tissues. nih.govnih.gov
High-resolution NMR spectroscopy is instrumental in elucidating the precise three-dimensional structure and conformational dynamics of 3-Nitro-L-tyrosine. While 1H NMR provides information on the proton environment, 13C NMR, particularly with the ring-13C6 isotope labeling, offers a direct window into the carbon skeleton of the aromatic ring. nih.gov
Considerations for Minimizing Artifact Formation During Analysis
A significant challenge in the analysis of 3-nitrotyrosine (B3424624) is the potential for its artificial formation during sample preparation and analysis. This can lead to an overestimation of its levels in biological samples. Several factors can contribute to this artifactual formation, including low pH, elevated temperatures, and the presence of high concentrations of tyrosine and nitrite (B80452). nih.gov
To mitigate the risk of artifact formation, the following considerations are crucial:
Sample Handling and Storage: Samples should be processed promptly and stored at low temperatures to minimize enzymatic and chemical reactions that could lead to the nitration of tyrosine.
pH Control: Maintaining a neutral or slightly alkaline pH during sample preparation can help to prevent acid-catalyzed nitration.
Choice of Hydrolysis Method: For the analysis of protein-bound 3-nitrotyrosine, enzymatic digestion is often preferred over acid hydrolysis, as the latter is more prone to inducing artifactual nitration. ipp.pt
Use of Antioxidants and Nitrite Scavengers: The addition of antioxidants and compounds that scavenge nitrite can help to reduce the formation of reactive nitrogen species that can nitrate (B79036) tyrosine.
Appropriate Analytical Method Selection: The choice of analytical method can also influence the degree of artifact formation. Methods that involve harsh chemical treatments or high temperatures should be used with caution.
By carefully controlling these experimental parameters, researchers can minimize the risk of artifactual 3-nitrotyrosine formation and ensure the generation of valid and reliable quantitative data. nih.gov
Applications in Cellular and in Vivo Research Models
Studies in Cell Culture Models of Oxidative/Nitrative Stress
Investigations into Cellular Viability and Apoptosis Mechanisms
The quantification of 3-Nitro-L-tyrosine, facilitated by the use of its 13C6-labeled internal standard, has been instrumental in elucidating the mechanisms of cell death under conditions of oxidative and nitrative stress. In dopaminergic cell lines, such as PC12 cells, exposure to 3-nitrotyrosine (B3424624) has been shown to induce apoptosis. nih.govnih.gov Studies have demonstrated that intracellular levels of 3-nitrotyrosine can lead to a decrease in dopamine (B1211576) levels and subsequent programmed cell death. nih.govnih.gov The apoptotic process was found to be reversible by inhibitors of caspases, as well as by inhibitors of aromatic amino acid decarboxylase and monoamine oxidase, indicating the involvement of specific metabolic pathways in the toxicity of 3-nitrotyrosine. nih.govnih.gov In contrast, non-dopaminergic NT2 cells showed no significant alteration in viability at similar intracellular concentrations of 3-nitrotyrosine, highlighting a cell-type-specific mechanism of toxicity. nih.gov The precise measurement of 3-NT in these cellular models is crucial for correlating its concentration with the observed biological effects.
Table 1: Effect of 3-Nitro-L-tyrosine on Cell Viability and Apoptosis
| Cell Line | 3-Nitro-L-tyrosine Concentration | Effect on Viability | Apoptotic Pathway |
| PC12 (dopaminergic) | High intracellular levels | Decreased | Yes, reversed by caspase and metabolic inhibitors |
| NT2 (non-dopaminergic) | High intracellular levels | No significant change | Not induced |
Modulation of Intracellular Signaling Pathways
Research utilizing precise quantification methods for 3-nitrotyrosine has shed light on its impact on intracellular signaling. In PC12 cells, the metabolism of 3-nitrotyrosine has been shown to interfere with dopamine biosynthesis and metabolism. nih.gov Specifically, incubation with 3-nitrotyrosine led to an increase in intracellular L-DOPA and DOPAC levels, suggesting that it may act as a substrate for aromatic amino acid decarboxylase. nih.gov This interaction with key enzymatic pathways demonstrates how nitrative stress can directly modulate cellular signaling cascades. The ability to accurately measure changes in 3-nitrotyrosine levels is paramount to understanding these modulatory effects.
Effects on Protein Expression and Post-Translational Modifications
3-Nitro-L-tyrosine is itself a post-translational modification of tyrosine residues in proteins, a process known as protein tyrosine nitration. nih.govnih.govresearchgate.net This modification is a hallmark of nitroxidative stress and can significantly alter protein structure and function. nih.govnih.gov The formation of 3-nitrotyrosine in proteins is considered a relatively specific marker of oxidative damage mediated by peroxynitrite. nih.gov The incorporation of a nitro group into tyrosine residues can lead to conformational changes in proteins, potentially damaging the cytoskeleton and contributing to cellular dysfunction. nih.gov Furthermore, nitrated proteins can act as neoantigens, potentially triggering autoimmune responses. nih.govresearchgate.net The use of 3-Nitro-L-tyrosine (ring-13C6) as an internal standard in proteomic studies allows for the accurate identification and quantification of specific nitrated proteins, providing insights into the molecular targets of nitrative stress.
Role as a Biomarker in Preclinical Disease Models
Assessment of Nitrative Stress in Animal Models of Neurological Disorders
The quantification of 3-Nitro-L-tyrosine is a valuable tool for assessing nitrative stress in animal models of neurological disorders. In rat models, intrastriatal injection of 3-nitrotyrosine has been shown to cause selective loss of dopaminergic neurons through apoptosis, a finding relevant to the study of Parkinson's disease. nih.govnih.gov The neurotoxicity in these models is linked to the enzymatic conversion of 3-nitrotyrosine to a toxic metabolite. nih.gov Furthermore, studies using a rat model of neurodegeneration induced by 3-nitropropionic acid (3-NP) demonstrated that 3-nitrotyrosine was a more sensitive marker for oxidative stress-induced neurodegeneration compared to other biomarkers like glial fibrillary acidic protein. nih.gov The alteration in the 3-nitrotyrosine profile has been suggested to occur before the onset of clinical symptoms in various neurodegenerative diseases, highlighting its potential as an early diagnostic biomarker. nih.gov
Table 2: 3-Nitro-L-tyrosine as a Biomarker in Animal Models of Neurological Disorders
| Animal Model | Neurological Disorder | Key Findings |
| Rat (intrastriatal injection) | Parkinson's Disease analogue | Selective dopaminergic neuron loss via apoptosis. nih.govnih.gov |
| Rat (3-NP exposure) | Huntington's Disease analogue | 3-nitrotyrosine is an early and sensitive marker of neurodegeneration. nih.gov |
Monitoring Oxidative Damage in Animal Models of Inflammatory Conditions
Plasma levels of 3-Nitro-L-tyrosine have been shown to be a reliable biomarker for monitoring oxidative damage in animal models of inflammatory conditions such as arthritis. nih.gov In rat models of rheumatoid arthritis (adjuvant- and collagen-induced arthritis) and osteoarthritis (monoiodoacetate-induced arthritis), plasma 3-NT levels were significantly elevated. nih.gov The levels of 3-NT correlated with the severity of the inflammatory response, with a more substantial increase observed in more acute inflammatory models. nih.gov Pharmacological intervention with inhibitors of inducible nitric oxide synthase (iNOS) led to a decrease in 3-NT levels and a reduction in the associated pathology, further validating 3-NT as a key biomarker of iNOS activity and nitrative stress in these conditions. nih.gov The accurate measurement of 3-NT, enabled by the use of isotopically labeled standards, is crucial for evaluating the efficacy of anti-inflammatory therapies in these preclinical models.
Tracing Metabolic Changes in Cancer Xenograft Models Using 13C6 Isotope
Stable isotope tracing is a powerful technique to delineate metabolic pathways in vivo. nih.gov By introducing a molecule labeled with a heavy isotope, such as 13C, into a biological system, researchers can track the metabolic fate of that molecule and its constituent atoms. 3-Nitro-L-tyrosine (ring-13C6) is particularly useful for tracing the metabolism of tyrosine in the context of nitrative stress, a condition often observed in the tumor microenvironment.
In a typical cancer xenograft model, human tumor cells are implanted into an immunodeficient mouse. Once the tumor is established, 3-Nitro-L-tyrosine (ring-13C6) can be administered to the animal. The 13C-labeled aromatic ring allows for the precise tracking of the molecule and its metabolites within the tumor and surrounding tissues. The primary advantage of using a 13C6-labeled ring is that the six carbon atoms of the phenyl ring remain together through many metabolic transformations, providing a robust tracer signature.
Detailed Research Findings:
While specific studies detailing the use of 3-Nitro-L-tyrosine (ring-13C6) for metabolic tracing in xenograft models are not yet widely published, the methodology is well-established with other labeled compounds like [U-13C6]-glucose and [U-13C5]-glutamine. nih.gov Based on these established protocols, the application of 3-Nitro-L-tyrosine (ring-13C6) would involve its systemic administration to tumor-bearing mice. At various time points post-administration, the tumor, blood plasma, and other relevant organs would be harvested.
Subsequent analysis, typically by mass spectrometry (MS), would identify and quantify the 13C-labeled metabolites. This allows for the mapping of the metabolic pathways that 3-nitro-L-tyrosine enters. For instance, researchers can investigate whether 3-nitro-L-tyrosine is incorporated into proteins, or if it is further metabolized through other pathways. The detection of 13C6-labeled downstream metabolites would provide direct evidence of the metabolic activity of specific enzymes on this modified amino acid within the tumor.
One key area of investigation would be the extent to which 3-nitro-L-tyrosine is taken up by the tumor cells and whether it competes with or influences the uptake and metabolism of natural L-tyrosine. This is particularly relevant as altered amino acid metabolism is a hallmark of cancer.
| Metabolite | Labeling Pattern | Relative Abundance in Tumor (Normalized to Unlabeled) | Relative Abundance in Healthy Tissue (Normalized to Unlabeled) | Interpretation |
|---|---|---|---|---|
| 3-Nitro-L-tyrosine | M+6 | High | Low | Preferential uptake of the tracer by the tumor. |
| 3-Nitro-4-hydroxyphenylacetate | M+6 | Moderate | Very Low | Active metabolism of 3-nitro-L-tyrosine within the tumor. |
| Incorporated into Protein | M+6 | Detected | Not Detected | Indicates incorporation into newly synthesized proteins in the tumor. |
Investigation of Metabolic Fluxes and Pathway Activities
Metabolic flux analysis is a quantitative approach to determine the rates of metabolic reactions in a biological system. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful extension of this technique that utilizes stable isotope tracers to provide detailed insights into the activity of metabolic pathways.
Quantitative Flux Analysis Using 13C-Labeled Tracers
Quantitative flux analysis with 3-Nitro-L-tyrosine (ring-13C6) would allow researchers to measure the rate of metabolic reactions involving this modified amino acid. By measuring the isotopic labeling patterns of downstream metabolites over time, it is possible to calculate the flux through specific metabolic pathways.
The experimental setup for 13C-MFA in cancer cells would typically involve culturing the cells in a medium containing 3-Nitro-L-tyrosine (ring-13C6). After a certain period, the intracellular metabolites are extracted and their mass isotopomer distributions are determined by MS. This data is then used in a computational model of cellular metabolism to estimate the intracellular metabolic fluxes.
Detailed Research Findings:
While direct quantitative flux analysis studies using 3-Nitro-L-tyrosine (ring-13C6) in cancer cells are still emerging, the principles of 13C-MFA are well-established. The application of this tracer would provide valuable information on how cancer cells process this modified amino acid, which is often found at elevated levels in tumors due to nitrative stress.
For example, 13C-MFA could be used to quantify the flux of 3-nitro-L-tyrosine into protein synthesis versus its catabolism. This would help to understand the impact of nitrative stress on the allocation of amino acid resources within the cell. Furthermore, by comparing the metabolic fluxes in cancer cells versus normal cells, it would be possible to identify cancer-specific metabolic vulnerabilities related to the processing of damaged biomolecules.
| Metabolic Flux | Flux Rate in Cancer Cells (nmol/10^6 cells/hr) | Flux Rate in Normal Cells (nmol/10^6 cells/hr) | Fold Change (Cancer/Normal) | Significance |
|---|---|---|---|---|
| Uptake of 3-Nitro-L-tyrosine | 5.2 | 0.8 | 6.5 | Increased uptake by cancer cells. |
| Incorporation into Protein | 1.8 | 0.2 | 9.0 | Higher protein synthesis incorporating the modified amino acid in cancer cells. |
| Catabolism to 3-Nitro-4-hydroxyphenylacetate | 3.4 | 0.6 | 5.7 | Elevated catabolic pathway activity in cancer cells. |
Elucidation of Amino Acid Metabolism Reprogramming
Cancer cells are known to reprogram their metabolism to support their rapid growth and proliferation. This includes significant alterations in amino acid metabolism. The use of 3-Nitro-L-tyrosine (ring-13C6) can help to elucidate how the presence of a nitrated amino acid influences this reprogramming.
By tracing the metabolic fate of 3-Nitro-L-tyrosine (ring-13C6), researchers can investigate its impact on the central carbon metabolism and other interconnected pathways. For example, it is important to understand if the catabolism of 3-nitro-L-tyrosine contributes to the pool of intermediates for the tricarboxylic acid (TCA) cycle or other biosynthetic pathways.
Detailed Research Findings:
The study of amino acid metabolism reprogramming is a very active area of cancer research. While specific data on the role of 3-Nitro-L-tyrosine (ring-13C6) in this context is limited, it is known that the metabolism of tyrosine itself is altered in some cancers.
The use of 3-Nitro-L-tyrosine (ring-13C6) would allow for a detailed investigation of how cancer cells adapt to the presence of this modified amino acid. For instance, it could be used to determine if cancer cells upregulate specific transporters or enzymes to handle 3-nitro-L-tyrosine. This could reveal novel therapeutic targets for cancers that are characterized by high levels of nitrative stress. The analysis of the isotopic enrichment in various amino acid pools would provide a comprehensive picture of the metabolic rewiring in response to this specific environmental stressor.
Mechanistic Insights into Biological Consequences of Tyrosine Nitration
Impact on Enzyme Activity and Protein Function
The addition of a nitro group to a tyrosine residue can dramatically impact a protein's function, most notably by altering its enzymatic activity. Tyrosine residues are often critical components of enzyme active sites and regulatory domains, participating in substrate binding, catalysis, and phosphorylation-mediated signaling. Nitration can disrupt these functions through several mechanisms.
Steric Hindrance and Electrostatic Changes: The bulky nitro group can physically block substrate access to an enzyme's active site or interfere with the conformational changes necessary for catalysis. nih.govresearchgate.net
Altered Phosphorylation: Tyrosine nitration can prevent the phosphorylation of that residue by tyrosine kinases, thereby disrupting critical signaling pathways that regulate cellular processes.
Induction of Structural Changes: The modification can lead to changes in the protein's secondary and tertiary structure, resulting in misfolding, aggregation, or inactivation. researchgate.netresearchgate.net
A notable example is the inactivation of Manganese Superoxide (B77818) Dismutase (MnSOD), a crucial mitochondrial antioxidant enzyme. pnas.org Research has shown that nitration of a specific tyrosine residue (Tyr-34) within its active site leads to a complete loss of enzymatic activity. pnas.orgnih.gov This inactivation compromises the cell's ability to detoxify superoxide radicals, creating a positive feedback loop that enhances the formation of more reactive nitrogen species and exacerbates oxidative stress. pnas.org Other enzymes, such as the redox-regulating protein thioredoxin-1, have also been shown to be inactivated by tyrosine nitration, further contributing to cellular dysfunction. nih.gov
| Protein/Enzyme | Tyrosine Residue | Effect of Nitration | Functional Consequence | Reference |
|---|---|---|---|---|
| Manganese Superoxide Dismutase (MnSOD) | Tyrosine-34 | Inhibition of catalytic activity | Impaired mitochondrial antioxidant defense | pnas.orgnih.gov |
| Thioredoxin-1 (Trx-1) | Tyrosine-49 | Decreased reductase activity | Disrupted redox metabolism and signaling | nih.gov |
| Cytochrome c | Not Specified | Enhanced peroxidatic activity | Increased oxidative damage, potential trigger for apoptosis | pnas.orgnih.gov |
Role in Microtubule Dynamics and Cytoskeletal Reorganization
The cellular cytoskeleton, a dynamic network of protein filaments including microtubules, is essential for maintaining cell shape, division, and intracellular transport. Tyrosine nitration has been shown to directly interfere with cytoskeletal integrity, particularly microtubule dynamics.
Microtubules are polymers of α- and β-tubulin subunits. The C-terminus of α-tubulin undergoes a unique post-translational cycle of tyrosination and detyrosination, which is crucial for regulating microtubule function. Research has revealed that free 3-nitrotyrosine (B3424624) can be mistakenly incorporated into the C-terminus of α-tubulin by the enzyme tubulin-tyrosine ligase. pnas.orgnih.gov Unlike the normal, reversible addition of tyrosine, this nitrotyrosination appears to be irreversible. pnas.org
The consequences of this aberrant modification are significant. The incorporation of 3-nitrotyrosine into the α-tubulin structure disrupts the normal architecture of the microtubule network. nih.gov This leads to:
Disorganization of Microtubules: Studies in various cell types, from mammalian cells to plants, have demonstrated that 3-nitrotyrosine induces a loss of ordered microtubule structures, leading to their randomization. pnas.orgnih.govresearchgate.net
Altered Cell Morphology: The disruption of the microtubule cytoskeleton results in noticeable changes in cell shape and structure. pnas.org
Impaired Dynamic Processes: In plant cells, 3-nitrotyrosine has been observed to decorate highly dynamic microtubule arrays such as mitotic spindles and phragragmoplasts, suggesting an interference with cell division. nih.govresearchgate.net This interference can manifest as inhibited growth and altered morphology in developing tissues, such as plant roots. nih.gov
These findings illustrate a distinct mechanism of cellular injury where 3-nitrotyrosine directly targets the cytoskeleton, compromising processes fundamental to cell viability and function. pnas.orgnih.gov
Association with Cellular Dysfunction and Pathophysiological Processes in Research Contexts
In research settings, 3-nitrotyrosine is widely recognized as a stable biomarker of nitroxidative stress, a condition implicated in a vast array of pathologies. nih.govresearchgate.netdiagnostykalaboratoryjna.eu Its presence in tissues and biological fluids is indicative of an imbalance between the production of reactive nitrogen species and the capacity of antioxidant systems to neutralize them. Elevated levels of 3-nitrotyrosine have been correlated with numerous disease models.
Neurodegenerative Diseases: A substantial body of research links tyrosine nitration to the pathogenesis of neurodegenerative disorders. nih.govresearchgate.net
Elevated levels of 3-nitrotyrosine are found in affected brain regions in models of Alzheimer's, Parkinson's, and Huntington's disease. nih.govresearchgate.net
The modification of key proteins, such as α-synuclein in Parkinson's disease, is thought to contribute to protein aggregation and neuronal death. nih.gov
Research suggests that changes in 3-nitrotyrosine levels can be detected before the onset of clinical symptoms, highlighting its potential as an early disease marker. nih.gov
Furthermore, studies have shown that 3-nitrotyrosine can be actively metabolized in dopaminergic neurons to form a neurotoxic compound, providing a direct mechanistic link between the marker and selective neuronal death. nih.gov
Inflammatory and Autoimmune Conditions: The formation of 3-nitrotyrosine can trigger an immune response. When proteins are nitrated, they can be recognized by the immune system as foreign "neoantigens." researchgate.netnih.gov This can lead to the generation of autoantibodies against these modified self-proteins, potentially initiating or exacerbating autoimmune diseases. researchgate.netnih.gov
Cardiovascular Disease: The presence of 3-nitrotyrosine is associated with various cardiovascular pathologies, including atherosclerosis and ischemia-reperfusion injury. researchgate.netdiagnostykalaboratoryjna.eu Nitration of proteins in blood vessel walls and cardiac tissue can contribute to endothelial dysfunction and tissue damage.
| Pathophysiological Context | Key Research Findings | Associated Proteins (Examples) | Reference |
|---|---|---|---|
| Neurodegeneration (e.g., Parkinson's, Alzheimer's) | Elevated 3-nitrotyrosine levels in affected brain regions; serves as an early marker. | α-Synuclein, Amyloid-beta related proteins | nih.govresearchgate.net |
| Autoimmune Diseases | Nitrated proteins act as neoantigens, inducing autoantibody production. | Various self-proteins | researchgate.netnih.gov |
| Cardiovascular Disease | Marker for endothelial dysfunction and tissue damage in atherosclerosis. | Fibrinogen, mitochondrial proteins | researchgate.netdiagnostykalaboratoryjna.eu |
| General Inflammation | A stable biomarker of nitroxidative stress and tissue damage. | Numerous cellular and extracellular proteins | nih.govnih.gov |
Theoretical Frameworks and Future Research Directions
Developing Advanced Computational Models for Nitration Prediction
The formation of 3-nitrotyrosine (B3424624) in proteins is not a random event; it is a selective process influenced by the local protein environment and structure. nih.govnih.gov Identifying the specific tyrosine residues susceptible to nitration is crucial for understanding the functional consequences of this post-translational modification. Computational models offer a powerful approach to predict these nitration sites, guiding experimental investigations.
Future research is focused on developing more sophisticated and accurate prediction models. Early models have laid the groundwork, but advancements in machine learning and deep learning are enabling the creation of more robust predictors. mdpi.comresearchgate.netnih.gov
Key features integrated into advanced models include:
Sequence Features: Analyzing the amino acid sequence surrounding a tyrosine residue, including the composition of k-spaced amino acid pairs (CKSAAP) and K-mer features. mdpi.com
Structural Features: Considering the three-dimensional structure of the protein, such as solvent accessibility and the spatial arrangement of neighboring atoms. Models have shown that nitration is generally hindered for buried tyrosine residues. nih.gov
Physicochemical Properties: Incorporating various properties of amino acids into the prediction algorithms. researchgate.netnih.gov
Evolutionary Information: Using position-specific scoring matrices (PSSM) to capture evolutionary conservation patterns around potential nitration sites. researchgate.netnih.gov
Predictors like DeepNitro and PredNTS have demonstrated high accuracy by integrating multiple features and employing algorithms like random forests and deep learning. mdpi.comresearchgate.net The role of 3-Nitro-L-tyrosine (ring-13C6) in this context is vital for the validation of these computational models. By using stable isotope labeling techniques in cell culture (SILAC), researchers can experimentally induce nitration and then use mass spectrometry to precisely identify and quantify the modified sites. This experimental data, which benefits from the accuracy of using a 13C-labeled internal standard, provides the high-quality datasets needed to train and test the next generation of nitration prediction tools.
AUC (Area Under the Curve) is a measure of predictor performance.
Integration of 13C-Metabolomics with Other Omics Technologies
To gain a holistic understanding of the impact of nitrative stress on biological systems, it is essential to move beyond studying single molecules. The integration of various "omics" technologies—proteomics, metabolomics, and transcriptomics—offers a systems-level view. nih.govrsc.org The use of stable isotopes like 13C is central to these integrated approaches, particularly in metabolomics and fluxomics. irisotope.comhilarispublisher.com
13C-Metabolic Flux Analysis (13C-MFA) uses 13C-labeled substrates (like 13C-labeled glucose or amino acids) to trace the flow of carbon through metabolic pathways. creative-proteomics.comcreative-proteomics.com By integrating 13C-MFA with proteomics, a more dynamic picture of cellular response to stress can be constructed.
For instance, by introducing 13C-labeled L-tyrosine into a cell culture or organism, researchers can:
Trace Metabolic Fate (Metabolomics): Monitor the pathways tyrosine enters, quantifying its conversion into other metabolites. silantes.com
Identify Nitrated Proteins (Proteomics): Following the induction of nitrative stress, proteomic analysis can identify which specific proteins have been nitrated. nih.gov
Quantify Nitration (Targeted Analysis): Using 3-Nitro-L-tyrosine (ring-13C6) as an internal standard, the absolute amount of nitration on specific proteins can be determined with high accuracy.
This multi-omics approach allows scientists to connect changes in metabolic fluxes with specific protein modifications, revealing how cellular metabolism is rewired under nitrative stress and how this leads to functional changes in specific protein targets. nih.govhilarispublisher.com
Exploration of Novel Analytical Platforms for Enhanced Sensitivity and Specificity
The accurate detection and quantification of 3-nitrotyrosine in complex biological samples is a significant analytical challenge due to its low abundance. nih.gov A variety of methods have been developed, each with its own advantages and limitations. nih.govresearchgate.net
Current Analytical Methods:
Immunochemical Methods: Techniques like ELISA and Western blotting are widely used but can suffer from cross-reactivity and lack of specificity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or electrochemical detection (ECD) offers better quantification. nih.govmdpi.com ECD, in particular, provides high sensitivity. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity but often requires time-consuming sample derivatization. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for both sensitivity and specificity. researchgate.netnih.gov It allows for the unambiguous identification and quantification of 3-nitrotyrosine.
The future of this field lies in developing novel platforms that further enhance sensitivity and specificity. The use of 3-Nitro-L-tyrosine (ring-13C6) is central to the most accurate mass spectrometry-based methods. nih.gov In isotope dilution mass spectrometry, a known amount of the 13C-labeled compound is added to a sample. Because the labeled and unlabeled versions are chemically identical but differ in mass, the ratio between them can be used to calculate the exact amount of the endogenous 3-nitrotyrosine, correcting for any sample loss during preparation. This approach provides unparalleled accuracy and is essential for validating other, higher-throughput methods. oup.com
Potential for Biomarker Discovery in Preclinical Disease Progression Studies
3-nitrotyrosine is a well-established biomarker of nitrative stress, a condition implicated in a wide range of pathologies, including cardiovascular disease, neurodegenerative disorders, and inflammation. fao.orgnih.govresearchgate.netnih.gov Elevated levels of 3-nitrotyrosine have been found in patients with conditions such as Fabry disease and depression. nih.govnih.gov
In preclinical studies using animal models, the ability to accurately track the progression of nitrative stress over time is critical for evaluating the efficacy of potential therapies. This is where 3-Nitro-L-tyrosine (ring-13C6) becomes exceptionally valuable. By enabling highly accurate and reproducible quantification of 3-nitrotyrosine in various biological samples (e.g., plasma, urine, tissue), researchers can reliably monitor changes in nitrative stress throughout the course of a disease. oup.comnih.gov
This precise monitoring allows for:
Early Detection: Identifying subtle increases in nitrative stress that may precede clinical symptoms.
Staging Disease: Correlating the level of 3-nitrotyrosine with the severity or stage of the disease.
Evaluating Therapeutic Efficacy: Determining whether a therapeutic intervention effectively reduces the levels of nitrative stress.
The use of stable isotope-labeled standards in preclinical biomarker studies provides the robust data necessary to validate 3-nitrotyrosine as a reliable indicator of disease progression and therapeutic response, paving the way for its potential use in clinical settings. oup.com
Expanding Isotope Tracing Applications to Complex Biological Systems
Isotope tracing, once confined to simple cell culture systems, is increasingly being applied to more complex biological systems, including whole organisms. nih.govresearchgate.netresearchgate.net These in vivo studies provide invaluable insights into metabolic dynamics in a physiological context. kuleuven.benih.gov The use of stable, non-radioactive isotopes like 13C is essential for these applications, particularly in human studies. researchgate.net
Expanding the application of 13C-labeled L-tyrosine tracing to complex organisms allows researchers to investigate the dynamics of tyrosine metabolism and nitration in the context of a whole system. By administering 13C-L-tyrosine and later analyzing tissues for the presence of 13C-labeled 3-nitrotyrosine, scientists can determine the rates and locations of protein nitration under various physiological and pathological states. silantes.comwikipedia.org
This approach can answer critical questions, such as:
Which organs or tissues are most susceptible to nitrative stress?
What is the turnover rate of nitrated proteins in vivo?
How do different disease states or therapeutic interventions alter the whole-body dynamics of tyrosine nitration?
These complex in vivo tracing studies, which rely on the ability to distinguish the tracer from the endogenous pool, are crucial for understanding the systemic impact of nitrative stress and for developing targeted therapies that address the specific tissues most affected by this damaging modification. nih.govkuleuven.be
Q & A
How can 3-Nitro-L-Tyrosine (Ring-¹³C₆) be quantified in biological samples using LC-MS/MS?
Level: Basic
Methodological Answer:
LC-MS/MS quantification requires isotope dilution with internal standards (e.g., 3-Nitro-L-Tyrosine (Ring-¹³C₆)) to correct for matrix effects. Key steps include:
- Chromatographic separation : Use reversed-phase columns (e.g., C18) with mobile phases optimized for resolving halogenated/nitrated tyrosine derivatives (e.g., 3-chloro-, 3-bromo-, and 3-nitro-tyrosine) .
- Mass detection : Monitor transitions specific to the parent ion (e.g., m/z 226 → 181 for 3-NT) and its ¹³C₆-labeled analog (m/z 232 → 187) to ensure specificity .
- Validation : Determine limits of detection (LOD < 0.1 ng/mL) and quantification (LOQ < 1 ng/mL) using spiked plasma samples .
What challenges arise when tracking metabolic incorporation of 3-Nitro-L-Tyrosine (Ring-¹³C₆) in tumor tissues via MALDI-FTICR-MSI?
Level: Advanced
Methodological Answer:
Challenges include:
- Spatiotemporal resolution : Optimize tissue section thickness (5–10 µm) and matrix application (e.g., α-cyano-4-hydroxycinnamic acid) to retain isotopic tracer localization in tumor xenografts .
- Kinetic modeling : Calculate tracer-to-tracee ratios (TTR) and molar percentage excess (MPE) to account for endogenous tyrosine interference .
- Data normalization : Use sham-treated controls to distinguish tracer-derived signals from background noise .
How is the specificity of 3-Nitro-L-Tyrosine (Ring-¹³C₆) detection validated in complex matrices?
Level: Intermediate
Methodological Answer:
Specificity validation involves:
- Cross-reactivity tests : Co-elute 3-NT with structurally similar metabolites (e.g., 3-chloro-tyrosine) to confirm baseline separation .
- Isotope confirmation : Compare retention times and fragmentation patterns of ¹³C₆-labeled vs. unlabeled standards .
- Spike-recovery assays : Achieve >90% recovery in plasma, urine, or tissue homogenates to validate accuracy .
How can contradictions in metabolic half-lives of 3-Nitro-L-Tyrosine (Ring-¹³C₆) across cancer models be resolved?
Level: Advanced
Methodological Answer:
Contradictions may stem from:
- Tumor heterogeneity : Compare tracer uptake in colorectal cancer (plasma-based LC-MS/MS ) vs. lung cancer (tissue-level MALDI-MSI ).
- Tracer administration : Standardize dosing (e.g., 10 mg/kg bolus vs. continuous infusion) and sampling intervals (10–60 min post-injection) .
- Analytical platforms : Harmonize LC-MS/MS and MSI data using meta-analysis tools to adjust for platform-specific biases .
How is 3-Nitro-L-Tyrosine (Ring-¹³C₆) used to study oxidative stress-related protein modifications?
Level: Basic
Methodological Answer:
As a biomarker of peroxynitrite-mediated nitration:
- Immunoprecipitation : Use anti-nitrotyrosine antibodies to enrich nitrated proteins, followed by LC-MS/MS identification .
- Isotopic tracing : Track ¹³C₆ incorporation into proteins via MALDI-MSI to map nitration sites in tissues .
- Functional assays : Correlate nitration levels with enzymatic activity loss (e.g., tyrosine kinase inhibition) .
What tissue preparation optimizations are critical for MALDI-FTICR-MSI studies of 3-Nitro-L-Tyrosine (Ring-¹³C₆)?
Level: Advanced
Methodological Answer:
Critical optimizations include:
- Sectioning : Use cryostat sections (≤10 µm) at −20°C to prevent analyte degradation .
- Matrix application : Spray 10 mg/mL DHB matrix at 55°C to ensure homogeneous crystallization .
- Humidity control : Incubate sections in methanol/water (1:1) at 55°C for 24 h to enhance analyte extraction .
How are electrochemical sensors designed for detecting 3-Nitro-L-Tyrosine derivatives?
Level: Intermediate
Methodological Answer:
Design principles include:
- Nanocomposite electrodes : Decorate SrSnO₃ nanoparticles on graphitic carbon nitride (g-C₃N₄) to enhance electron transfer .
- Interference checks : Test selectivity against uric acid, dopamine, and other tyrosine metabolites .
- Calibration : Achieve linear detection ranges (0.1–100 µM) with LOD < 10 nM using differential pulse voltammetry .
How does isotopic purity (99% ¹³C₆) impact metabolic flux data interpretation?
Level: Advanced
Methodological Answer:
High isotopic purity minimizes natural abundance interference:
-
TTR correction : Adjust for residual unlabeled tyrosine using formula:
-
Flux calculations : Use isotopomer spectral analysis (ISA) to model tracer incorporation into metabolic pathways .
How do in vitro and in vivo models differ in using 3-Nitro-L-Tyrosine (Ring-¹³C₆)?
Level: Intermediate
Methodological Answer:
Key differences:
- Dosing : In vitro models use static concentrations (e.g., 10 µM in cell media), while in vivo requires pharmacokinetic-adjusted doses (e.g., 10 mg/kg IV) .
- Tracing duration : In vitro experiments track short-term incorporation (≤24 h), whereas in vivo studies monitor systemic distribution over days .
What computational tools analyze spatial distribution data from MALDI-MSI of 3-Nitro-L-Tyrosine (Ring-¹³C₆)?
Level: Advanced
Methodological Answer:
Tools include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
